molecular formula C7H7N3O B1425869 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol CAS No. 1057670-31-1

1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol

Cat. No.: B1425869
CAS No.: 1057670-31-1
M. Wt: 149.15 g/mol
InChI Key: PCKUFYIQAHVKSV-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating their activity. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific kinase and the context of the reaction .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell survival and growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in changes in gene expression, as well as alterations in cellular signaling pathways. For instance, the compound’s interaction with kinases can lead to the phosphorylation of specific substrates, thereby modulating their activity and downstream effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell survival and growth. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, it can modulate the activity of enzymes involved in the synthesis and degradation of nucleotides, thereby influencing cellular energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported into the nucleus, where it can interact with nuclear proteins and influence gene expression .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can influence mitochondrial function and cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid. This reaction proceeds through a cyclization mechanism to form the desired pyrazolopyridine structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features but different substitution patterns.

    2H-Pyrazolo[3,4-b]pyridine: An isomeric form with the pyrazole ring in a different tautomeric state.

    1-Methyl-1H-pyrazolo[3,4-b]quinoline: A related compound with an additional fused benzene ring.

Uniqueness: 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 7-position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-methyl-4H-pyrazolo[4,3-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-10-7-5(4-9-10)8-3-2-6(7)11/h2-4H,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKUFYIQAHVKSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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